Cas no 53-57-6 (β-NADPH-d4)

β-NADPH-d4 structure
β-NADPH-d4 structure
Nombre del producto:β-NADPH-d4
Número CAS:53-57-6
MF:C21H30N7O17P3
Megavatios:745.4209
CID:371676
PubChem ID:5884

β-NADPH-d4 Propiedades químicas y físicas

Nombre e identificación

    • [[(2S,3S,4S,5S)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-te trahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] [(2S,3R,4S,5S)-5-( 3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]m et
    • Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'&reg
    • β-NADPH-d4
    • 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyri
    • 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide
    • Di-(tert-butyl) imidodicarbonate
    • Di-t-butyl iminodicarboxylate
    • di-tert-butyl imidodicarbonate
    • di-tert-butyl iminodicarbonate
    • Di-tert-butyl Iminodicarboxylate
    • Di-tert-butyl-iminodicarboxylate
    • Iminodicarboxylic Acid Di-tert-butyl Ester
    • N-Boc-tert-butylcarbamate
    • tert-Butyl iminodicarboxylate
    • β-TPNH
    • β-Nicotinamide-adenine-dinucleotide-phosphoric acid
    • β-NADPH
    • Triphosphopyridine nucleotide, reduced
    • TPNH
    • Reduced triphosphopyridine nucleotide
    • Reduced nicotinamide adenine dinucleotide phosphate
    • Reduced 2 codehydrogenase II
    • Nicotinamide-adenine dinucleotide phosphate, reduced
    • NADPH
    • Dihydrocodehydrogenase II
    • Cozymase II, reduced
    • Coenzyme II, reduced
    • Codehydrogenase II, reduced
    • Codehydrase II, reduced
    • 51: PN: WO2004076659 FIGURE: 7 claimed sequence
    • Adenosine, 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide
    • 53-57-6
    • b-Nicotinamide-adenine-dinucleotide-phosphorate
    • Dihydrocodehydrogenase II
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • C21-H30-N7-O17-P3.4Na
    • NADP REDUCED FORM [MI]
    • ACFIXJIJDZMPPO-NNYOXOHSSA-N
    • DTXSID001018921
    • beta-Nicotinamide-adenine-dinucleotide-phosphoric acid
    • C00005
    • C21H30N7O17P3
    • DB02338
    • Nicotinamide-adenine-dinucleotide-phosphorate
    • CHEBI:16474
    • EINECS 200-177-6
    • ADENOSINE 5'-(TRIHYDROGEN DIPHOSPHATE), 2'-(DIHYDROGEN PHOSPHATE), P'->5'-ESTER WITH 1,4-DIHYDRO-1-.BETA.-D-RIBOFURANOSYL-3-PYRIDINECARBOXAMIDE
    • beta-Nicotinamide-adenine-dinucleotide-phosphorate
    • NADP REDUCED FOM
    • C21-H30-N7-O17-P3
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • reduced Cozymase II
    • beta-NADPH Tetrasodium
    • CHEMBL407009
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • Reduced Nicotinamide Adenine Dinucleotide Phosphate
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'?5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • reduced nicotinamide-adenine dinucleotide phosphate
    • REDUCED CODEHYDROGENASE II
    • COENZYME II, REDUCED
    • dihydrotriphosphopyridine nucleotide reduced
    • NADPH
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogenphosphate), P'-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • Reduced triphosphopyridine nucleotide
    • reducednicotinamide-adenine dinucleotide phosphate
    • NADPH2
    • reduced Coenzyme II
    • .BETA.-NADPH
    • 2646-71-1
    • Nicotinamide-adenine-dinucleotide-phosphoric acid
    • 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate) Adenosine 5'-ester with 1,4-dihydro-1-b-D-ribofuranosylnicotinamide
    • dihydronicotinamide adenine dinucleotide-P
    • Adenosine 5'-(trihydrogen diphosphate) 2'-(dihydrogen phosphate) P'-5'-ester with 1,4-dihydro-1-beta-delta-ribofuranosyl-3-pyridinecarboxamide
    • TPNH
    • Nicotinamide-adenine dinucleotide phosphate, reduced
    • NADP-reduced
    • b-NADPH
    • Triphosphopyridine nucleotide reduced
    • .BETA.-NICOTINAMIDE-ADENINE-DINUCLEOTIDE-PHOSPHORIC ACID
    • Adenosine 5'-(trihydrogen diphosphate) 2'-(dihydrogen phosphate) P'-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
    • 2'-O-phosphonoadenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] dihydrogen diphosphate}
    • beta-NADPH
    • dihydronicotinamide adenine dinucleotide phosphate
    • bmse000055
    • nadph hydride
    • b-Nicotinamide-adenine-dinucleotide-phosphoric acid
    • 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate) Adenosine 5'-ester with 1,4-dihydro-1-beta-delta-ribofuranosylnicotinamide
    • 381Q4X082D
    • Nicotinamide adenine dinucleotide phosphate - reduced
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • reduced Codehydrase II
    • UNII-381Q4X082D
    • Q26841327
    • [(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosphonic acid
    • SCHEMBL2041
    • C21H30N7O17P3.4Na
    • Dihydronicotinamide-adenine dinucleotide phosphate
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • Adenosine, 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)
    • 51: PN: WO2004076659 FIGURE: 7 claimed sequence
    • Codehydrase II, reduced
    • Codehydrogenase II, reduced
    • Cozymase II, reduced
    • Triphosphopyridine nucleotide, reduced
    • β-NADPH
    • β-Nicotinamide-adenine-dinucleotide-phosphoric acid
    • β-TPNH
    • NS00015230
    • NADPH DIHYDRO-NICOTINAMIDE-ADENINE-DINUCLEOTIDE PHOSPHATE
    • NADPH tetraanion
    • Dihydronicotinamide-adenine dinucleotide phosphoric acid
    • (((2S,3S,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-((((((((2S,3R,4S,5S)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)methyl)-4-hydroxyoxolan-3-yl)oxy)phosphonic acid
    • NADPH dihydro-nicotinamide-adenine-dinucleotide phosphoric acid
    • HY-113324
    • [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
    • DA-55982
    • NADP-red
    • [(2S,3S,4S,5S)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl [[(2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
    • Nucleotide, Triphosphopyridine
    • 25 MG -NICOTINAMIDE ADENINE DINUCLEOTIDEPHOSPHATE REDUCED.NA4-SALT AN.GR.
    • Reduced nicotinamide adenine dinucleotide phosphoric acid
    • Adenosine 5'(trihydrogen diphosphate), 2'(dihydrogen phosphate), P'.fwdarw.5'ester with 1,4dihydro1betaDribofuranosyl3pyridinecarboxamide
    • (((2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methoxy-hydroxyphosphoryl) ((2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl)methyl phosphate
    • beta-TPNH
    • Reduced nicotinamide-adenine dinucleotide phosphoric acid
    • reduced NADP
    • Dihydronicotinamideadenine dinucleotide phosphate
    • {[(2S,3S,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-[({[({[(2S,3R,4S,5S)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)methyl]-4-hydroxyoxolan-3-yl]oxy}phosphonic acid
    • (((2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methoxy-hydroxyphosphoryl) ((2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methyl hydrogen phosphate
    • DTXCID201476935
    • dihydronicotinamide adenine dinucleotide phosphate reduced
    • Adenosine 5'(trihydrogen diphosphate), 2'(dihydrogen phosphate), P'>5'ester with 1,4dihydro1betaDribofuranosyl3pyridinecarboxamide
    • dihydrotriphosphopyridine nucleotide
    • NADP REDUCED FORM
    • 2'-O-phosphonoadenosine 5'-(3-(1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl) dihydrogen diphosphate)
    • Phosphate, Nicotinamide-Adenine Dinucleotide
    • ((2S,3S,4S,5S)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methyl (((2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy-hydroxyphosphoryl) hydrogen phosphate
    • CS-0059609
    • Dinucleotide Phosphate, Nicotinamide-Adenine
    • Nadph dihydro-nicotinamide-adenine-dinucleotidephosphoric acid
    • reduced dihydrotriphosphopyridine nucleotide
    • Renchi: InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
    • Clave inchi: ACFIXJIJDZMPPO-NNYOXOHSSA-N
    • Sonrisas: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

Atributos calculados

  • Calidad precisa: 745.091102
  • Masa isotópica única: 745.091102
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 9
  • Recuento de receptores de enlace de hidrógeno: 18
  • Recuento de átomos pesados: 48
  • Cuenta de enlace giratorio: 13
  • Complejidad: 1410
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 8
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 364
  • Xlogp3: _6.8

Propiedades experimentales

  • Denso: 2.28
  • Punto de ebullición: 1175.1°Cat760mmHg
  • Punto de inflamación: 664.5°C
  • índice de refracción: 1.849
  • PSA: 394.57000
  • Logp: -0.90060

β-NADPH-d4 PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H47984-1g
β-NADPH-d4
53-57-6 98%
1g
¥50.00 2022-10-26
AN HUI ZE SHENG Technology Co., Ltd.
E021552-1g
NADPH
53-57-6
1g
¥1780.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
BR1047-1g
NADPH
53-57-6
1g
¥2860.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
E021552-250mg
NADPH
53-57-6
250mg
¥550.00 2023-09-15
1PlusChem
1P00DIK6-1g
NADPH
53-57-6 99%
1g
$260.00 2024-04-30
TRC
N201504-5 mg
β-NADPH-d4
53-57-6
5mg
$ 22380.00 2022-06-03
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H47984-25g
β-NADPH-d4
53-57-6 98%
25g
¥360.00 2022-10-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00799508-5g
NADPH
53-57-6 99%
5g
¥5103.0 2024-04-18
TRC
N201504-5mg
β-NADPH-d4
53-57-6
5mg
$ 23500.00 2023-02-02
AN HUI ZE SHENG Technology Co., Ltd.
E021552-100mg
NADPH
53-57-6
100mg
¥298.00 2023-09-15

β-NADPH-d4 Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1R:Cleland's reagent, R:N(CH2CH2OH)3, R:NaOD, S:H2O, 4 h, rt, pH 8.9
Referencia
Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymes
By Patton, Gregory C. et al, Nature Chemical Biology, 2011, 7(12), 950-958

Synthetic Routes 2

Condiciones de reacción
1.1R:H2, C:9027-05-8, S:H2O, 2 h, 40°C, 5 bar, pH 8
Referencia
Membrane aerated hydrogenation: Enzymatic and chemical homogeneous catalysis
By Greiner, Lasse et al, Advanced Synthesis & Catalysis, 2003, 345(6+7), 679-683

Synthetic Routes 3

Condiciones de reacción
1.1R:H2, C:9027-05-8 (immobilized), 80°C
1.2S:H2O, 40°C, pH 8.5
Referencia
Utilization of adsorption effects for the continuous reduction of NADP+ with molecular hydrogen by Pyrococcus furiosus hydrogenase
By Greiner, L. et al, Green Chemistry, 2003, 5(6), 697-700

Synthetic Routes 4

Condiciones de reacción
1.1R:HCO2- •Na+, R:(NH4)2SO4, C:1449222-31-4, S:H2O, 1.5 h, < 40°C, pH 7.4; 1 h, < 40°C, pH 7.4
1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt
Referencia
The visible-light-driven transfer hydrogenation of nicotinamide cofactors with a robust ruthenium complex photocatalyst
By Dong, Wenjin et al, Green Chemistry, 2020, 22(7), 2279-2287

Synthetic Routes 5

Condiciones de reacción
1.1C:9028-12-0, C:9028-53-9, S:H2O, S:DMSO, 4 h, 30°C, pH 7.5
Referencia
Application of biocatalysis towards asymmetric reduction and hydrolytic desymmetrisation in the synthesis of a β-3 receptor agonist
By Badland, Matthew et al, Green Chemistry, 2011, 13(10), 2888-2894

Synthetic Routes 6

Condiciones de reacción
1.1
Referencia
NADPH manufacture using permeabilized microorganisms
By Silhankova, Ludmila and Hajek, Petr, Czech., From Czech., 266763, 12 Jan 1990, 266763, 12 Jan 1990

Synthetic Routes 7

Condiciones de reacción
1.1R:i-PrNH2, S:H2O, 8 h, 25°C, pH 8
Referencia
Transforming inert cycloalkanes into α,ω-diamines by designed enzymic cascade catalysis
By Zhang, Zhongwei et al, Angewandte Chemie, 2023, 62(16), e202215935

Synthetic Routes 8

Condiciones de reacción
1.1R:N(CH2CH2OH)3, C:1366596-70-4 (reaction product with carboxy-functionaliz), C:121596-51-8, S:H2O, S:DMF, 150 min, rt, pH 7
Referencia
A Photocatalyst/Enzyme Couple That Uses Solar Energy in the Asymmetric Reduction of Acetophenones
By Choudhury, Sumit et al, Angewandte Chemie, 2012, 51(46), 11624-11628

Synthetic Routes 9

Condiciones de reacción
1.1R:Zn (myoglobin complex), R:N(CH2CH2OH)3, 3.5 h, rt, pH 9; 7 d, rt, pH 9
Referencia
Phototriggered chemical reduction of NADP+ by Zn-reconstituted myoglobin and triethanolamine as a sacrifical donor
By Nishiyama, Katsuhiko et al, Chemistry Letters, 2005, 34(7), 1032-1033

Synthetic Routes 10

Condiciones de reacción
1.1C:160261-98-3, S:H2O, 20-25°C, pH 8
Referencia
Indirect electrochemical reduction of nicotinamide coenzymes
By Vuorilehto, K. et al, Bioelectrochemistry, 2004, 65(1), 1-7

Synthetic Routes 11

Condiciones de reacción
1.1R:H2, C:142903-68-2, S:H2O, 3 h, 40°C, 70 psi, pH 8.3
Referencia
Transition-Metal-Catalyzed Regeneration of Nicotinamide Coenzymes with Hydrogen
By Wagenknecht, Paul S. et al, Organometallics, 2003, 22(6), 1180-1182

Synthetic Routes 12

Condiciones de reacción
1.1C:CdS
Referencia
Protein-Mediated Biosynthesis of Semiconductor Nanocrystals for Photocatalytic NAD(P)H Regeneration and Chiral Amine Production
By Bachar, Oren et al, Angewandte Chemie, 2022, 61(23), e202202457

Synthetic Routes 13

Condiciones de reacción
1.1R:HCl, S:H2O, 10 min
Referencia
An Implantable Ionic Wireless Power Transfer System Facilitating Electrosynthesis
By Kim, Chong-Chan et al, ACS Nano, 2020, 14(9), 11743-11752

Synthetic Routes 14

Condiciones de reacción
1.1R:MgCl2, R:Na2HPO4, R:NH4Cl, R:NaCl, R:MgSO4, R:KH2PO4, S:H2O, 37°C
Referencia
Co-production of hydrogen and ethanol by pfkA-deficient Escherichia coli with activated pentose-phosphate pathway: reduction of pyruvate accumulation
By Sekar, Balaji Sundara et al, Biotechnology for Biofuels, 2016, 9, 95/1-95/11

Synthetic Routes 15

Condiciones de reacción
1.1C:9029-33-8, S:H2O, 6°C, pH 8.0
Referencia
Structural backgrounds for the formation of a catalytically competent complex with NADP(H) during hydride transfer in ferredoxin-NADP+ reductases
By Sanchez-Azqueta, Ana et al, Biochimica et Biophysica Acta, 2012, 1817(7), 1063-1071

Synthetic Routes 16

Condiciones de reacción
1.1R:Tris buffer, R:H2, C:9027-05-8, S:774-48-1, 1 h, 40°C, 2.3 bar, pH 8
Referencia
Reaction engineering aspects of enzymic manufacture of NADPH in an enzyme membrane reactor
By Mertens, Rita et al, Chemie Ingenieur Technik, 2005, 77(5), 609-616

Synthetic Routes 17

Condiciones de reacción
1.1R:C:15086-94-9 (reaction products with aminomethylpolystyr), C:2920852-50-0, S:H2O
Referencia
Polystyrene-based eosin-Y as a photocatalyst for solar light-mediated NADH/NADPH regeneration and organic transformations
By Singh, Pooja et al, Reaction Chemistry & Engineering, 2023, 8(5), 1072-1082

Synthetic Routes 18

Condiciones de reacción
1.1R:Cleland's reagent, R:MgCl2, R:R:R:R:R:R:H2O, R:KOH, R:NH4Cl, C:56-65-5, C:Coenzyme II, C:9001-51-8, C:9001-40-5, C:9073-95-4, C:9023-83-0, C:9015-83-2, C:9026-23-7, C:9012-49-1, C:9024-93-5, C:9029-03-2, C:9030-25-5, C:9024-62-8, C:37278-21-0, C:9013-02-9, C:9029-12-3, C:9001-15-4, C:1927-31-7, S:H2O
Referencia
Enzymatic De Novo Pyrimidine Nucleotide Synthesis
By Schultheisz, Heather L. et al, Journal of the American Chemical Society, 2011, 133(2), 297-304

Synthetic Routes 19

Condiciones de reacción
1.1S:872672-50-9, S:H2O, pH 7
Referencia
Ionic Liquids as Performance Additives for Electroenzymatic Syntheses
By Kohlmann, Christina et al, Chemistry - A European Journal, 2009, 11692-11700, S11692/1-S11692/11

Synthetic Routes 20

Condiciones de reacción
1.1C:121596-52-9, S:H2O, pH 7
Referencia
Synthesis, characterization and application of new rhodium complexes for indirect electrochemical cofactor regeneration
By Hildebrand, Falk et al, Advanced Synthesis & Catalysis, 2008, 350(6), 909-918

Synthetic Routes 21

Condiciones de reacción
1.1
Referencia
Development of an enzymatic process for the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol
By Wei, Teng-Yun et al, Organic Process Research & Development, 2019, 23(9), 1822-1828

Synthetic Routes 22

Condiciones de reacción
1.1R:Me2CHOH, S:H2O, 30 min, 40°C, pH 9.0
Referencia
Contribution to catalysis of ornithine binding residues in ornithine N5-monooxygenase
By Robinson, Reeder et al, Archives of Biochemistry and Biophysics, 2015, 585, 25-31

Synthetic Routes 23

Condiciones de reacción
1.1R:D-Glucose, C:9028-53-9
Referencia
α-Secondary Isotope Effects as Probes of "Tunneling-Ready" Configurations in Enzymatic H-Tunneling: Insight from Environmentally Coupled Tunneling Models
By Pudney, Christopher R. et al, Journal of the American Chemical Society, 2006, 128(43), 14053-14058

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β-NADPH-d4 Preparation Products

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